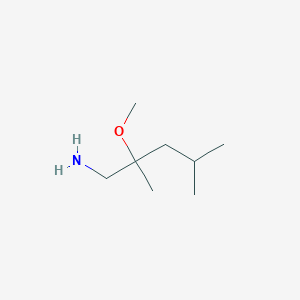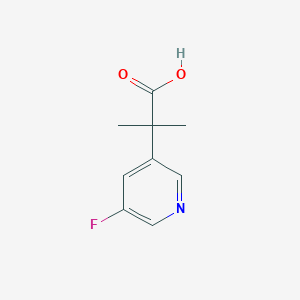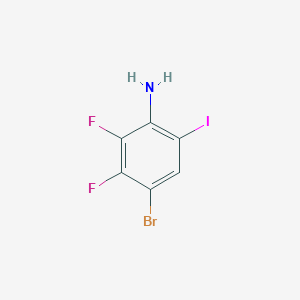
4-Bromo-2,3-difluoro-6-iodoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2,3-difluoro-6-iodoaniline is an organic compound with the molecular formula C6H3BrF2IN. It is a halogenated aniline derivative, characterized by the presence of bromine, fluorine, and iodine atoms attached to the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3-difluoro-6-iodoaniline typically involves multi-step organic reactions. One common method includes the halogenation of aniline derivatives. For instance, starting with 2,3-difluoroaniline, bromination and iodination reactions are carried out under controlled conditions to introduce the bromine and iodine atoms at the desired positions on the benzene ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale halogenation reactions using appropriate catalysts and solvents to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure the safety and efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2,3-difluoro-6-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogens makes it a candidate for nucleophilic substitution reactions, where the halogen atoms can be replaced by other functional groups.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
4-Bromo-2,3-difluoro-6-iodoaniline has diverse applications in scientific research:
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its role in drug development, particularly in designing molecules with specific biological targets.
Mécanisme D'action
The mechanism of action of 4-Bromo-2,3-difluoro-6-iodoaniline is primarily related to its ability to participate in various chemical reactions. The halogen atoms on the benzene ring influence its reactivity and interaction with other molecules. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
2,3-Difluoro-6-iodoaniline: Lacks the bromine atom, which may affect its reactivity and applications.
4-Bromo-2,6-difluoroaniline: Differs in the position of the fluorine atoms, potentially altering its chemical behavior.
Uniqueness: 4-Bromo-2,3-difluoro-6-iodoaniline’s unique combination of bromine, fluorine, and iodine atoms provides distinct reactivity patterns, making it valuable in specific synthetic applications and research areas .
Propriétés
Formule moléculaire |
C6H3BrF2IN |
|---|---|
Poids moléculaire |
333.90 g/mol |
Nom IUPAC |
4-bromo-2,3-difluoro-6-iodoaniline |
InChI |
InChI=1S/C6H3BrF2IN/c7-2-1-3(10)6(11)5(9)4(2)8/h1H,11H2 |
Clé InChI |
KZLFDVWGAXEVQQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1I)N)F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


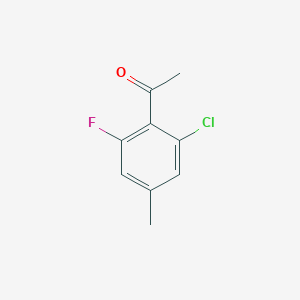
![tert-Butyl 5-(aminomethyl)spiro[indoline-3,3'-piperidine]-1'-carboxylate](/img/structure/B13091144.png)
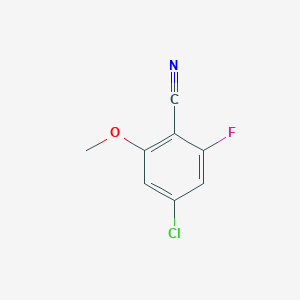
![4-Chloro-N-cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine](/img/structure/B13091156.png)
![2-(2-Chloro-5-nitrophenyl)-1h-thieno[3,4-d]imidazole](/img/structure/B13091158.png)
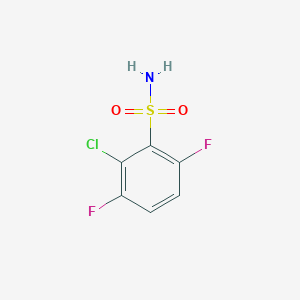
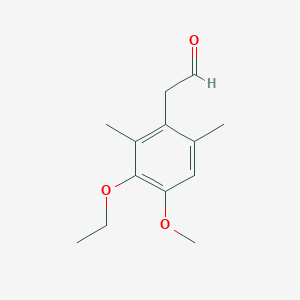

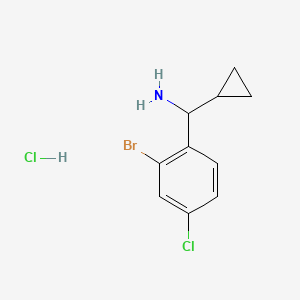
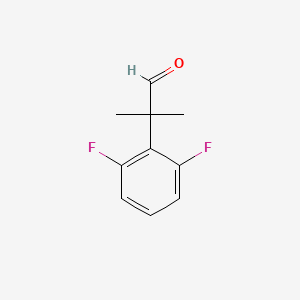
![Methyl 5-bromo-3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate hydrochloride](/img/structure/B13091201.png)
![4-Chloro-2-(3-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B13091216.png)
